1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a benzyl group containing chlorine and fluorine atoms, as well as a dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzyl and dimethoxyphenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and maximize yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the aldehyde group to an alcohol.
Substitution: Halogen atoms in the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
- 1-(2-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
- 1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms in the benzyl group, combined with the dimethoxyphenyl group. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3/c1-25-17-7-6-12(8-18(17)26-2)19-13(11-24)9-23(22-19)10-14-15(20)4-3-5-16(14)21/h3-9,11H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHAIQMTDTWAAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=C(C=CC=C3Cl)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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